2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Overview
Description
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.
Mechanism of Action
Target of Action
It is structurally similar to 4-dimethylaminopyridine, which is known to be a useful nucleophilic catalyst for a variety of reactions .
Mode of Action
Its structural analogue, 4-dimethylaminopyridine, acts as a nucleophilic catalyst in various reactions such as esterifications with anhydrides, the baylis-hillman reaction, hydrosilylations, tritylation, and the steglich rearrangement .
Biochemical Pathways
Based on the actions of its structural analogue, 4-dimethylaminopyridine, it may be involved in various biochemical reactions where a nucleophilic catalyst is required .
Result of Action
As a potential nucleophilic catalyst, it could facilitate various chemical reactions, leading to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it functions as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, affording γ-lactones and δ-lactones under neutral conditions . The compound’s basicity, owing to the resonance stabilization from the NMe2 substituent, makes it a useful nucleophilic catalyst for a variety of reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophilic catalyst, forming reactive intermediates that facilitate various biochemical reactions. For example, in esterification reactions with acetic anhydrides, the compound forms an ion pair with acetate and the acetylpyridinium ion, which then reacts with alcohol to form an ester . This mechanism highlights the compound’s role in enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can occur. For example, the lethal dose (LD50) for mice is 350 mg/kg/day . These dosage effects are important for determining the safe and effective use of the compound in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carboxylic acid as the starting material.
Dimethylation: The pyridine ring is then dimethylated using a suitable dimethylating agent such as formaldehyde and formic acid.
Hydrochloride Formation: The dimethylated pyridine-4-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyridine-4-carboxylic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-4,5-dicarboxylic acid derivatives.
Reduction Products: Pyridine-4-carboxylic acid derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is similar to other pyridine derivatives, but it has unique properties that set it apart. Some similar compounds include:
2-(Dimethylamino)ethanol: Used as a solvent and intermediate in organic synthesis.
2-(Diethylamino)ethanol: Another solvent with applications in organic chemistry.
Pyridine-4-carboxylic acid: A simpler pyridine derivative with different reactivity.
These compounds share structural similarities but differ in their functional groups and reactivity, making each suitable for different applications.
Properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZBFRSLCFOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-47-5 | |
Record name | 2-(dimethylamino)pyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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